molecular formula C11H15FS B8078926 CID 137948643

CID 137948643

Cat. No.: B8078926
M. Wt: 198.30 g/mol
InChI Key: DHUYYNHXVIRUOA-UHFFFAOYSA-N
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Description

CID 137948643 is a chemical compound identified in recent studies as part of a broader investigation into natural product derivatives and synthetic analogs. The compound was isolated during the vacuum distillation of CIEO (a plant-derived extract), as shown in the GC-MS total ion chromatogram (, Figure 1(C)). Its mass spectrum (, Figure 1(D)) suggests a molecular ion peak consistent with moderate molecular weight, though exact mass data and functional groups remain unspecified in the provided sources.

Properties

IUPAC Name

1-tert-butylsulfanyl-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FS/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUYYNHXVIRUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

The following comparison focuses on CID 137948643 and compounds with analogous structural motifs or biological relevance, as inferred from the evidence.

Structural Analogues from Oscillatoxin Derivatives ()


Oscillatoxins are marine-derived polyketides with cytotoxic properties. Key derivatives include:

Compound CID Structural Feature Biological Activity
Oscillatoxin D 101283546 Macrocyclic lactone, hydroxyl groups Cytotoxic, ion channel modulation
30-Methyl-oscillatoxin D 185389 Methylation at C30 Enhanced stability vs. Oscillatoxin D
This compound 137948643 Fused cyclic system (inferred from ) Undocumented in provided sources

Key Differences :

  • This compound lacks the macrocyclic lactone core observed in oscillatoxins, suggesting divergent biosynthesis or synthetic modification.
  • Methylation patterns (e.g., 30-methyl-oscillatoxin D) are critical for stability and bioactivity in oscillatoxins but are unconfirmed in this compound .
Substrates and Inhibitors in Steroid Transport ()


this compound may share steroidal or bile acid-like features with substrates/inhibitors of transporters:

Compound CID Role Structural Highlight
Taurocholic acid 6675 Bile acid, substrate Taurine-conjugated cholic acid
DHEAS 12594 Sulfated steroid, substrate 3β-sulfate, Δ5 double bond
Betulin 72326 Triterpenoid, inhibitor Lupane skeleton, hydroxyl groups
This compound 137948643 Undocumented Fused rings, potential oxygenation

Functional Contrasts :

  • Unlike taurocholic acid (CID 6675) or DHEAS (CID 12594), this compound lacks explicit sulfation or amino acid conjugation, which are critical for transporter recognition .
  • Betulin (CID 72326) and its derivatives exhibit triterpenoid scaffolds, whereas this compound’s fused cyclic system implies a distinct biosynthetic origin .
Comparison with Tubocuraine Analogs ()
Compound CID Descriptor Profile Placental Transfer Class
Tubocuraine 6000 High polarity, quaternary N NC (Non-crossing)
This compound 137948643 Undocumented Not studied

Insights :

  • Tubocuraine’s quaternary ammonium group (absent in this compound’s inferred structure) is essential for its pharmacological action and placental barrier exclusion .

Q & A

Q. How to ensure reproducibility in this compound studies?

  • Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Share raw data, code, and protocols in public repositories (e.g., Zenodo). Use version-controlled lab notebooks (e.g., LabArchives) and pre-register hypotheses on platforms like Open Science Framework. Include detailed "Materials and Methods" sections with vendor catalog numbers and lot codes .

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